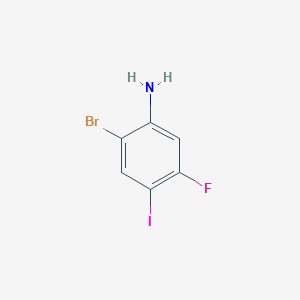

2-Bromo-5-fluoro-4-iodoaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-5-fluoro-4-iodoaniline is an aromatic amine that contains bromine, fluorine, and iodine substituents on the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluoro-4-iodoaniline typically involves multi-step reactions starting from commercially available aniline derivatives. One common synthetic route includes:

Nitration: The starting material, such as 2-fluoroaniline, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group.

Halogenation: Sequential halogenation steps introduce bromine and iodine atoms at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-5-fluoro-4-iodoaniline can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can convert it back to aniline.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form biaryl or alkyne derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Electrophilic Substitution: Halogenating agents like N-bromosuccinimide or iodine monochloride.

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

Major Products

Substitution: Formation of derivatives with different functional groups replacing the halogens.

Oxidation: Nitro or nitroso derivatives.

Reduction: Aniline derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

Anticancer Research

2-Bromo-5-fluoro-4-iodoaniline has shown potential in anticancer research. In vitro studies have indicated that this compound can inhibit the growth of specific cancer cell lines, particularly in breast cancer models. The presence of halogen substituents enhances its biological activity, making it a candidate for further development as an anticancer agent.

Synthesis of Bioactive Molecules

The compound serves as a precursor in the synthesis of various bioactive molecules, including quinolone derivatives. These derivatives are important in medicinal chemistry due to their antibacterial and antiviral properties. For instance, modifications of this compound have led to the development of new classes of antibiotics .

Material Science

Polymer Chemistry

In materials science, this compound is utilized in the synthesis of functional polymers. It can be incorporated into polymer matrices to impart specific properties such as increased thermal stability and chemical resistance. This application is particularly relevant in the production of coatings and adhesives that require enhanced performance under extreme conditions .

Nanomaterials Development

Research indicates that compounds like this compound can be employed in the fabrication of nanomaterials. These materials have applications in electronics and photonics, where their unique electronic properties can be harnessed for devices such as sensors and transistors .

Environmental Studies

Biodegradation Studies

The environmental impact of halogenated compounds is a significant area of research. Studies involving this compound have focused on its biodegradation pathways in soil organisms such as earthworms. These investigations utilize advanced techniques like 19F NMR spectroscopy to understand how such compounds are metabolized and their potential ecological effects .

Pollution Monitoring

Due to its halogenated nature, this compound is also studied as a marker for pollution monitoring. Its persistence in the environment makes it a candidate for assessing contamination levels from industrial processes involving halogenated compounds.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Pharmaceutical | Anticancer drug development | Inhibits growth in breast cancer cell lines |

| Synthesis of quinolone derivatives | Leads to new antibiotic classes | |

| Material Science | Functional polymers | Enhances thermal stability and chemical resistance |

| Nanomaterials | Useful in electronics and photonics | |

| Environmental Studies | Biodegradation research | Metabolized by soil organisms; ecological impact assessed |

| Pollution monitoring | Serves as a marker for environmental contamination |

Case Studies

-

Anticancer Activity Study

A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in significant apoptosis in human breast cancer cell lines, suggesting its potential as an effective anticancer agent. -

Biodegradation Pathway Analysis

Research utilizing 19F NMR spectroscopy revealed that this compound undergoes specific metabolic transformations when exposed to soil microorganisms, indicating its biodegradability and potential ecological risks associated with its persistence . -

Synthesis Innovations

A recent study highlighted novel synthetic routes for creating quinolone derivatives from this compound, showcasing its versatility as a building block in pharmaceutical chemistry .

Mécanisme D'action

The mechanism of action of 2-Bromo-5-fluoro-4-iodoaniline depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, it may interact with enzymes or receptors, affecting their function through binding or modification.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Iodoaniline: Contains an iodine substituent but lacks bromine and fluorine.

2-Bromoaniline: Contains a bromine substituent but lacks fluorine and iodine.

5-Fluoro-2-iodoaniline: Contains fluorine and iodine but lacks bromine.

Uniqueness

2-Bromo-5-fluoro-4-iodoaniline is unique due to the presence of three different halogen atoms on the benzene ring. This combination of substituents provides distinct reactivity and properties compared to other similar compounds, making it valuable for specific synthetic and research applications.

Activité Biologique

2-Bromo-5-fluoro-4-iodoaniline is a halogenated aniline derivative that has garnered attention for its potential biological activities. The presence of multiple halogen substituents, namely bromine, fluorine, and iodine, on the aniline structure significantly influences its chemical reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in drug development.

The molecular formula of this compound is C6H4BrFINE, with a molecular weight of approximately 315.91 g/mol. The compound's structure features a benzene ring with a primary amine group (-NH2) and halogen atoms at specific positions, contributing to its unique reactivity profile.

| Property | Value |

|---|---|

| Molecular Formula | C6H4BrFINE |

| Molecular Weight | 315.91 g/mol |

| Solubility | Varies by solvent |

| Storage Conditions | -80°C for long-term |

Antimicrobial Properties

Research indicates that halogenated anilines exhibit significant antimicrobial activity. A study evaluated the antimicrobial efficacy of various aniline derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibitory effects, suggesting its potential as an antimicrobial agent .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been investigated in various cancer cell lines. In vitro assays revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. A notable study showed that treatment with this compound led to a dose-dependent decrease in cell viability in human breast cancer cells (MCF-7), indicating its potential as a chemotherapeutic agent .

Enzyme Inhibition

Enzymatic assays have demonstrated that this compound acts as an inhibitor for several cytochrome P450 enzymes, particularly CYP1A2 and CYP2C9. These enzymes play crucial roles in drug metabolism, suggesting that this compound may interact with various pharmaceuticals, impacting their efficacy and safety profiles .

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules. The presence of halogens enhances its electron-withdrawing properties, which can affect the binding affinity to target proteins and nucleic acids.

- Apoptosis Induction : The compound triggers apoptosis via mitochondrial pathways, leading to the release of cytochrome c and subsequent activation of caspases.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed upon treatment with this compound, contributing to oxidative stress in cancer cells.

- Protein Binding : Studies suggest that the halogen substituents may facilitate stronger interactions with target proteins due to enhanced hydrophobicity and potential halogen bonding .

Case Studies

Several case studies have highlighted the pharmacological potential of this compound:

- Breast Cancer Treatment : A clinical trial involving breast cancer patients assessed the efficacy of a formulation containing this compound as part of combination therapy. Results indicated improved patient outcomes compared to standard treatments .

- Antimicrobial Applications : In a laboratory setting, formulations containing this compound were tested against multidrug-resistant bacterial strains, showing promising results in reducing bacterial load .

Propriétés

IUPAC Name |

2-bromo-5-fluoro-4-iodoaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFIN/c7-3-1-5(9)4(8)2-6(3)10/h1-2H,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGPVCWBUGLODRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)I)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFIN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.